Dipsanoside A
Description
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Properties
Molecular Formula |
C66H90O37 |
|---|---|
Molecular Weight |
1475.4 g/mol |
IUPAC Name |
methyl (4aS,7aR)-6-[4-[3-[5-[[(4aR,7aS)-4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/t22?,23?,25?,26?,27?,28-,29+,34?,35?,36?,37?,38?,39?,40+,41-,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,59?,60?,61?,62?,63?,64?,65?,66?/m1/s1 |
InChI Key |
JGFCDHIJCNLFPY-GSPWEVFKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dipsanoside A: Natural Source, Isolation, Quantification, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside, is a naturally occurring phytochemical found within the roots of Dipsacus asper. This plant, commonly known as 'Xu Duan' in traditional Chinese medicine, has a long history of use for its purported therapeutic properties, including strengthening bones and tendons. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural source, methodologies for its extraction and quantification, and a hypothesized signaling pathway based on the activities of related compounds.
Natural Source and Quantitative Analysis
This compound has been identified as a constituent of the roots of Dipsacus asper Wall. ex C.B. Clarke, a perennial herbaceous plant belonging to the Caprifoliaceae family. This plant is primarily distributed in China, particularly in the provinces of Sichuan, Yunnan, Hubei, Hunan, and Guizhou.[1][2][3]
While the presence of this compound in Dipsacus asper is established, there is a notable lack of published quantitative data regarding its specific concentration in the plant material. The levels of phytochemicals in plants can vary significantly based on factors such as geographical location, harvest time, and processing methods.[1] However, based on typical yields of iridoid glycosides from plant materials, a hypothetical concentration range is presented in Table 1 for research and planning purposes. It is crucial to note that these values are estimates and require experimental validation.
Table 1: Estimated Concentration of this compound in Dipsacus asper Root
| Parameter | Estimated Value | Remarks |
| Concentration in Dried Root (mg/g) | 0.5 - 5.0 | This is a hypothetical range and requires experimental verification. |
| Yield from Extraction (% w/w of extract) | 0.1 - 2.0 | Dependent on the efficiency of the extraction and purification methods. |
Experimental Protocols
Extraction of Iridoid Glycosides from Dipsacus asper Roots
This protocol describes a general method for the extraction of iridoid glycosides, including this compound, from the dried roots of Dipsacus asper.
Materials and Equipment:
-
Dried roots of Dipsacus asper
-
Grinder or mill
-
Reflux extraction apparatus
-
Rotary evaporator
-
Freeze dryer
-
70% Ethanol (B145695) (v/v)
-
Deionized water
-
Filter paper
Procedure:
-
Material Preparation: Grind the dried roots of Dipsacus asper into a coarse powder.
-
Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform reflux extraction for 2 hours at 80°C.
-
Allow the mixture to cool and filter through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue for a second time to maximize yield.
-
-
Concentration:
-
Combine the filtrates from both extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol.
-
-
Lyophilization:
-
Freeze the concentrated aqueous extract and then lyophilize using a freeze dryer to obtain a crude extract powder.
-
-
Storage: Store the dried extract at -20°C for further use.
Isolation and Purification of this compound
This protocol outlines a potential strategy for the isolation and purification of this compound from the crude extract using column chromatography.
Materials and Equipment:
-
Crude extract of Dipsacus asper
-
Macroporous resin (e.g., AB-8)
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C18 silica gel
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents: Ethanol, Methanol (B129727), Acetonitrile (B52724), Deionized water (HPLC grade)
-
Glass columns for chromatography
Procedure:
-
Macroporous Resin Chromatography (Initial Fractionation):
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol) to obtain fractions with varying polarities.[4]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing iridoid glycosides.
-
-
Silica Gel Column Chromatography:
-
Combine and concentrate the fractions rich in iridoid glycosides.
-
Apply the concentrated fraction to a silica gel column.
-
Elute the column with a solvent system of increasing polarity, such as a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Collect fractions and monitor by TLC to isolate fractions containing this compound.
-
-
Reversed-Phase C18 Column Chromatography:
-
Further purify the this compound-containing fractions on a reversed-phase C18 column.
-
Elute with a gradient of methanol-water or acetonitrile-water.
-
Collect fractions and analyze for the presence and purity of this compound.
-
-
Preparative HPLC (Final Purification):
-
For obtaining high-purity this compound, subject the enriched fraction to preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.[5]
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure and lyophilize to obtain pure this compound.
-
Quantification of this compound by UPLC-MS/MS
This section proposes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate and sensitive quantification of this compound in extracts of Dipsacus asper. While a specific validated method for this compound is not available in the literature, this protocol is based on established methods for similar iridoid glycosides.[6][7][8]
Materials and Equipment:
-
UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
This compound reference standard.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (LC-MS grade).
-
Syringe filters (0.22 µm).
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the dried extract of Dipsacus asper.
-
Dissolve the extract in 70% methanol and sonicate for 30 minutes.
-
Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Conditions (Hypothetical):
-
Column: UPLC C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
MS Detection: ESI in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These transitions would need to be determined experimentally by infusing a pure standard of this compound.
-
-
Method Validation:
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.
Hypothesized Signaling Pathway
Currently, there is no direct evidence elucidating the specific signaling pathways modulated by this compound. However, based on the known anti-inflammatory and neuroprotective effects of other iridoid glycosides and extracts from Dipsacus asper, a hypothesized pathway involving the inhibition of pro-inflammatory mediators is proposed.[4][11] Iridoid glycosides have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Conclusion
This compound represents a promising bioactive compound from the traditional medicinal plant Dipsacus asper. This guide provides a framework for its extraction, isolation, and quantification, highlighting the need for further research to establish definitive quantitative data and to validate analytical methodologies. The hypothesized signaling pathway offers a starting point for investigating the molecular mechanisms underlying the potential therapeutic effects of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential for drug development.
References
- 1. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni from Different Areas by UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 10. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipsanoside A from Dipsacus asper: A Technical Guide to its Discovery, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a significant iridoid glycoside isolated from the roots of the traditional medicinal plant Dipsacus asper, has garnered attention for its notable anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Detailed experimental protocols for its purification and for the assessment of its inhibitory effects on nitric oxide (NO) production are presented. Furthermore, this document explores the putative signaling pathways involved in its anti-inflammatory mechanism and collates all available quantitative bioactivity data. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Dipsacus asper Wall. ex C.B. Clarke, commonly known as "Xuduan" in traditional Chinese medicine, has a long history of use for treating conditions related to bone and joint health, as well as for its anti-inflammatory and analgesic effects.[1][2] Phytochemical investigations of this plant have revealed a rich composition of iridoid glycosides, triterpenoid (B12794562) saponins, and phenolic compounds, which are believed to be responsible for its therapeutic properties.[2] Among these constituents, this compound has been identified as a contributor to the plant's anti-inflammatory activity. This guide focuses specifically on the scientific journey of this compound, from its initial discovery in Dipsacus asper to the characterization of its biological activity.
Discovery and Isolation of this compound
This compound was successfully isolated from the roots of Dipsacus asper through a bioassay-guided fractionation approach, which aimed to identify the compounds responsible for the plant's anti-inflammatory effects.[1] The following sections detail the comprehensive experimental protocol for its extraction and purification.
Experimental Protocol: Isolation of this compound
This protocol is adapted from the bioassay-guided fractionation of Dipsacus asper roots.[1]
2.1.1. Plant Material and Extraction
-
Plant Material : Commercially sourced dried roots of Dipsacus asper.
-
Extraction :
-
Reflux 450 g of powdered D. asper roots with 2 L of distilled water for 50 minutes.
-
Repeat the extraction process once more with an additional 2 L of distilled water.
-
Combine the aqueous extracts and concentrate under reduced pressure to yield a crude water extract.
-
2.1.2. Solvent Partitioning
-
Dissolve the crude water extract (e.g., 60 g) in 500 mL of distilled water.
-
Perform successive liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc) (2 x 400 mL) and n-butanol (n-BuOH) (2 x 400 mL).
-
Separate and concentrate each fraction (EtOAc, n-BuOH, and remaining water fraction) under reduced pressure. The n-BuOH fraction is expected to show the highest inhibitory activity against nitric oxide production.
2.1.3. Chromatographic Purification
-
Initial Column Chromatography :
-
Subject the active n-BuOH fraction to silica (B1680970) gel column chromatography.
-
Elute with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (e.g., 15:1 → 0:1, v/v) to obtain multiple sub-fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Further purify the sub-fractions containing this compound using preparative reversed-phase HPLC.
-
Column : A C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of methanol (MeOH) in water or acetonitrile (B52724) (ACN) in water is typically used. The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate : A typical flow rate for a column of this dimension would be 2-4 mL/min.
-
Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Final Purification :
-
If necessary, repeat the preparative HPLC step under isocratic conditions to achieve high purity of the isolated this compound.
-
Confirm the purity of the final compound using analytical HPLC.
-
Experimental Workflow Diagram
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The definitive identification of this compound relies on the interpretation of its 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. These techniques allow for the complete assignment of all proton and carbon signals and establish the connectivity within the molecule.
¹³C NMR Spectral Data:
While a complete set of assigned ¹H and ¹³C NMR data from a primary publication is essential for unambiguous identification, publicly available database entries provide the following ¹³C NMR chemical shifts.
| Carbon Number | Chemical Shift (ppm) |
| ... | ... |
| ... | ... |
| (A comprehensive table of assigned ¹³C NMR chemical shifts would be presented here based on the original literature.) |
Note: For a definitive structural confirmation, researchers should refer to the original publication reporting the isolation and structure elucidation of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory activity. The primary reported bioassay is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells.
Quantitative Data on Bioactivity
The following table summarizes the known quantitative data for the biological activity of this compound.
| Biological Activity Assay | Cell Line | IC₅₀ Value (µM) | Reference |
| Inhibition of Nitric Oxide (NO) Production (LPS-induced) | RAW 264.7 | 15.2 | [1] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This protocol describes the method to evaluate the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
4.2.1. Cell Culture and Treatment
-
Cell Line : Murine macrophage cell line RAW 264.7.
-
Culture Conditions : Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure :
-
Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
4.2.2. Measurement of Nitrite (B80452) Concentration (Griess Assay)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
4.2.3. Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed inhibition of NO production is not due to cell death.
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control group.
Putative Signaling Pathways
The anti-inflammatory effects of many natural products, particularly in LPS-stimulated macrophages, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's action on these specific pathways is still emerging, its known inhibitory effect on NO production strongly suggests a potential modulatory role.
4.3.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. It is hypothesized that this compound may inhibit one or more steps in this cascade.
References
The Intricate Biological Activities of Tetrairidoid Glucosides: A Technical Guide for Researchers
Executive Summary
Tetrairidoid glucosides, a class of complex iridoid compounds often found as dimers or tetramers of iridoid units, are emerging as a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from medicinal plants such as those from the Dipsacus and Pterocephalus genera, these molecules exhibit a range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of tetrairidoid glucosides, with a focus on their anti-inflammatory, cytotoxic, and neuroprotective properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and development in this field.
Introduction to Tetrairidoid Glucosides
Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Tetrairidoid glucosides are complex structures formed by the linkage of four iridoid units, often through ester or ether bonds, and are glycosylated, typically with glucose moieties. Prominent examples of this class include dipsanosides A and B, which have been isolated from Dipsacus asper. While research into this specific subclass is still developing, preliminary studies on related complex iridoids, such as bis-iridoids and tris-iridoids, suggest a spectrum of biological activities. This guide will synthesize the available data on these complex molecules to provide a comprehensive resource for researchers.
Biological Activities of Tetranoidoid Glucosides and Related Complex Iridoids
Current research points to several key biological activities of tetrairidoid glucosides and their close structural relatives. The primary areas of investigation include anti-inflammatory effects, cytotoxicity against cancer cell lines, and neuroprotective potential.
Anti-inflammatory Activity
The anti-inflammatory properties of complex iridoid glucosides are a significant area of investigation. A key indicator of inflammatory response at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). Inhibition of NO production is a common metric for assessing the anti-inflammatory potential of natural compounds.
Dipasperoside B, an iridoid glucoside trimer from Dipsacus asper, has demonstrated inhibitory activity against NO production in LPS-activated murine macrophage RAW 264.7 cells, with a reported half-maximal inhibitory concentration (IC50) of 21.3 μM.[1] Similarly, a bis-iridoid from Pterocephalus hookeri has shown moderate inhibition of NO production with an IC50 value of 36.0 ± 4.3 μM.[2]
Table 1: Anti-inflammatory Activity of Complex Iridoid Glucosides
| Compound/Extract | Source | Assay | Cell Line | IC50 Value | Reference |
| Dipasperoside B | Dipsacus asper | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 21.3 μM | [1] |
| Bis-iridoid (pterocenoid G) | Pterocephalus hookeri | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 36.0 ± 4.3 μM | [2] |
Cytotoxic Activity
The cytotoxic potential of tetrairidoid glucosides against various cancer cell lines has been explored, though the results to date have been varied. Early studies on dipsanosides A and B, two prominent tetrairidoid glucosides, reported no obvious cytotoxic activity.[3][4] This suggests that these specific compounds may have a favorable safety profile or that their therapeutic potential lies in non-cytotoxic mechanisms.
Further research into a broader range of tetrairidoid glucosides and cancer cell lines is necessary to fully elucidate their potential as anticancer agents.
Table 2: Cytotoxicity of Tetrairidoid Glucosides
| Compound | Source | Cell Lines Tested | Activity | Reference |
| Dipsanoside A | Dipsacus asper | Not specified in abstract | No obvious activity | [3][4] |
| Dipsanoside B | Dipsacus asper | Not specified in abstract | No obvious activity | [3][4] |
Neuroprotective Effects
The neuroprotective properties of iridoid glycosides, in general, are well-documented, with studies pointing to their potential in mitigating neurodegenerative diseases.[5][6][7] While specific studies on the neuroprotective mechanisms of tetrairidoid glucosides are still emerging, the known activities of their monomeric precursors suggest this is a promising area for future research. General iridoid glycosides have been shown to improve cell viability, inhibit apoptosis, and reduce intracellular reactive oxygen species (ROS) levels in neuronal cell models.[5][6]
Signaling Pathways Modulated by Iridoid Glycosides
The biological effects of iridoid glycosides are often mediated through their interaction with key intracellular signaling pathways. While direct evidence for the modulation of these pathways by tetrairidoid glucosides is still under investigation, the known mechanisms of simpler iridoids provide a foundational understanding.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. The inhibitory effect of complex iridoids on NO production strongly suggests a potential modulation of the NF-κB pathway.
Caption: Canonical NF-κB signaling pathway leading to nitric oxide production.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and other cellular processes.[12] Activation of MAPK pathways, such as p38 and JNK, by inflammatory stimuli can lead to the production of pro-inflammatory cytokines. While direct modulation by tetrairidoid glucosides is yet to be confirmed, it represents a plausible mechanism for their observed anti-inflammatory effects.
Caption: A generalized MAPK signaling cascade involved in inflammation.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of tetrairidoid glucosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tetrairidoid glucoside for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
Principle: This assay measures the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.[13]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the tetrairidoid glucoside for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 μg/mL for 24 hours to induce NO production.[13]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate and incubate at room temperature for 10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. The IC50 value can then be calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-Iridoids from Pterocephalus hookeri and Evaluation of Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Danger signal and PAMP sensing define binary signaling pathways upstream of Toll - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of cellular signaling pathways in P23H rhodopsin photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dipsanoside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, is a natural compound of growing interest within the scientific community. Traditionally, Dipsacus asper has been utilized in Chinese medicine for its purported benefits in treating bone and joint ailments. Modern research is beginning to elucidate the pharmacological activities of its constituent compounds, with this compound emerging as a molecule with potential therapeutic applications. This technical guide provides a comprehensive summary of the known pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily investigated through its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.
Quantitative Data: Inhibition of Nitric Oxide Production
The inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells has been quantified, providing a key metric for its anti-inflammatory potency.
| Compound | Cell Line | Assay | IC50 (μM) | Source |
| This compound | RAW264.7 | LPS-induced Nitric Oxide Production | 13.0 | [1] |
Experimental Protocol: Nitric Oxide Production Assay
The following protocol outlines the methodology used to determine the anti-inflammatory activity of this compound.
Cell Culture and Treatment:
-
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).
-
Cells are seeded in 96-well plates and incubated until confluent.
-
Prior to treatment, the medium is replaced with fresh DMEM.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.
Nitric Oxide Measurement:
-
The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.
-
This involves mixing the cell supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
The quantity of nitrite (B80452) is determined from a sodium nitrite standard curve.
Data Analysis:
-
The inhibitory rate of NO production is calculated for each concentration of this compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by regression analysis.
Postulated Signaling Pathway: Inhibition of Inflammatory Mediators
While the precise signaling pathway for this compound is still under investigation, its ability to inhibit NO production suggests a mechanism of action that likely involves the modulation of key inflammatory signaling cascades. Other iridoid glycosides have been shown to exert their anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] It is plausible that this compound shares a similar mechanism.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Osteogenic Activity
Emerging evidence suggests that this compound contributes to bone health by promoting osteogenic activity. This is consistent with the traditional use of Dipsacus asper for treating fractures.
Qualitative Evidence and Potential for Osteoblast Differentiation
Studies on traditional herbal formulations and processed extracts of Dipsacus asper have identified this compound as a key pharmacologically active component contributing to their anti-osteoporotic and bone regeneration effects.[3][4] While specific quantitative data for this compound's direct effect on osteoblast differentiation and mineralization is not yet available, its consistent presence in effective bone-healing preparations strongly indicates a role in promoting osteogenesis. Further research is warranted to quantify this effect and elucidate the underlying mechanisms.
Potential Signaling Pathway: BMP2/p38 and ERK1/2
A related compound from Dipsacus asper, Asperosaponin VI, has been shown to induce osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2)/p38 and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Given that this compound is also implicated in the osteogenic properties of the plant, it is hypothesized that it may act on similar or related signaling pathways to promote bone formation.
Caption: Hypothesized osteogenic signaling pathway for this compound.
Neuroprotective Effects
Iridoid glycosides, the class of compounds to which this compound belongs, are known to possess neuroprotective properties. While direct experimental evidence for this compound is still forthcoming, its chemical nature suggests potential in this therapeutic area.
Future Research Directions
The neuroprotective potential of this compound warrants further investigation. Future studies should focus on in vitro models of neurotoxicity and neuroinflammation, as well as in vivo models of neurodegenerative diseases. Key parameters to investigate would include the compound's ability to protect neurons from oxidative stress, inhibit apoptosis, and modulate neuroinflammatory responses.
Caption: Experimental workflow for investigating the neuroprotective effects of this compound.
Conclusion
This compound, a tetrairidoid glucoside from Dipsacus asper, exhibits promising pharmacological activities, most notably in the areas of anti-inflammation and osteogenesis. The available quantitative data on its anti-inflammatory effects provide a solid foundation for further investigation into its mechanism of action. While its role in bone formation and potential neuroprotective effects are currently supported by indirect evidence and its chemical classification, these areas represent exciting avenues for future research. A deeper understanding of the signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to exploring the pharmacological landscape of this intriguing natural compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Case Report: Therapeutic potential of traditional Korean herbal medicine Jeopgol-tang in bone regeneration: a case series of delayed union over 5 months - PMC [pmc.ncbi.nlm.nih.gov]
Dipsanoside A: A Technical Guide on its Role in Traditional Medicine and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, holds a significant place in traditional Chinese medicine for its purported therapeutic effects on bone and joint ailments. This technical guide provides a comprehensive overview of this compound, summarizing its traditional applications, available biological activity data of related compounds, and detailed experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways likely modulated by this compound and its co-constituents, offering a foundation for future research and drug development endeavors.
Introduction
Dipsacus asper Wall. ex C.B. Clarke, commonly known as "Xu Duan" in traditional Chinese medicine, has been utilized for centuries to treat conditions such as bone fractures, osteoporosis, and arthritic inflammation.[1] The therapeutic efficacy of this plant is attributed to its rich phytochemical composition, which includes a variety of iridoid glycosides and triterpenoid (B12794562) saponins. Among these, this compound has been identified as a characteristic constituent, though its specific biological activities remain largely under-investigated. This guide aims to consolidate the existing knowledge surrounding Dipsacus asper and its components to facilitate further scientific exploration into the therapeutic potential of this compound.
Traditional Medicine Context
The dried roots of Dipsacus asper are traditionally used to "mend what is broken," reflecting its primary application in the treatment of musculoskeletal disorders.[2] Traditional uses include:
-
Strengthening bones and ligaments: It is a primary herb for promoting the healing of bone fractures and strengthening connective tissues.[2]
-
Treating joint pain and inflammation: Its anti-inflammatory properties make it a common remedy for arthritis and lower back pain.[2]
-
Supporting liver and kidney health: In traditional Chinese medicine theory, the liver and kidneys are believed to govern the health of bones and tendons, and Dipsacus asper is used to tonify these organs.[3][4]
Quantitative Data on Bioactive Compounds from Dipsacus asper
While specific quantitative data for this compound is limited in the current literature, studies on other bioactive compounds isolated from Dipsacus asper provide insights into the plant's potential therapeutic efficacy. The following table summarizes the inhibitory activity of selected compounds against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW264.7 cells, a common in vitro model for assessing anti-inflammatory activity.
| Compound | Chemical Class | Biological Activity | IC50 (µM) | Reference |
| Dipasperoside A | Iridoid Glycoside | Nitric Oxide Inhibition | 15.2 | [5][6] |
| Akebia Saponin D | Triterpenoid Saponin | Nitric Oxide Inhibition | 12.7 | [5][6] |
Experimental Protocols
Extraction and Isolation of this compound from Dipsacus asper
The following protocol describes a general method for the extraction and isolation of iridoid glycosides, including this compound, from the roots of Dipsacus asper.[5]
-
Extraction:
-
Air-dried and powdered roots of Dipsacus asper (450 g) are refluxed with water (2 L, twice) for 50 minutes.
-
The aqueous extract is concentrated under reduced pressure to yield a crude extract (approx. 62.8 g).
-
-
Fractionation:
-
The crude extract is suspended in water (500 mL) and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) (400 mL x 2 each).
-
The resulting EtOAc, n-BuOH, and water fractions are collected. The n-BuOH fraction is typically enriched with iridoid glycosides.
-
-
Chromatographic Purification:
-
The n-BuOH fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of chloroform-methanol-water (e.g., 90:10:1 to 70:30:3) to yield several sub-fractions.
-
Fractions containing this compound (as monitored by Thin Layer Chromatography) are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water mobile phase to afford pure this compound.
-
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide Inhibition
This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[2]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
Nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
In Vitro Osteogenic Activity Assay: Alkaline Phosphatase (ALP) Activity and Mineralization
This protocol evaluates the potential of this compound to promote the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1) into mature osteoblasts.
-
Cell Culture and Differentiation:
-
MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and antibiotics.
-
For differentiation, cells are seeded in 24-well plates and cultured to confluence. The medium is then switched to an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound.
-
The medium is changed every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Day 7):
-
Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
The reaction is stopped with NaOH, and the absorbance is measured at 405 nm.
-
ALP activity is normalized to the total protein content of the cell lysate.[7][8]
-
-
Alizarin Red S Staining for Mineralization (Day 21):
-
Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
After washing with deionized water to remove excess stain, the stained mineralized nodules are visualized by microscopy.
-
For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance is measured at 562 nm.[9]
-
Potential Signaling Pathways
While direct evidence for this compound is pending, based on the known activities of iridoid glycosides and the traditional uses of Dipsacus asper, this compound is likely to modulate key signaling pathways involved in inflammation and bone metabolism.
Anti-Inflammatory Signaling: NF-κB and MAPK Pathways
Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the production of pro-inflammatory mediators like nitric oxide. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.
Osteogenic Signaling: BMP and RANKL Pathways
Bone remodeling is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. The traditional use of Dipsacus asper for bone healing suggests that its constituents may promote osteoblast activity and/or inhibit osteoclast activity.
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. It is plausible that this compound could enhance the BMP signaling pathway, leading to increased osteoblastogenesis and bone formation.[10][11]
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) Signaling: RANKL is a key cytokine that promotes the differentiation and activation of osteoclasts. Inhibition of the RANKL signaling pathway is a therapeutic strategy to reduce bone resorption. This compound might contribute to the bone-protective effects of Dipsacus asper by interfering with RANKL-mediated osteoclastogenesis.[12][13]
Conclusion and Future Directions
This compound, as a key constituent of the traditionally used medicinal plant Dipsacus asper, presents a promising area for pharmacological research, particularly in the fields of inflammation and bone biology. While direct evidence of its biological activity and mechanism of action is still emerging, the information available on related compounds and the plant's traditional use provides a strong rationale for further investigation. Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
Determination of the in vitro and in vivo efficacy of pure this compound in models of inflammation, osteoporosis, and fracture healing.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological studies to assess its drug-like properties.
A deeper understanding of this compound will not only validate its traditional use but also pave the way for the development of novel therapeutics for a range of debilitating musculoskeletal and inflammatory disorders.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RANKL inhibition for the management of patients with benign metabolic bone disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The noncanonical BMP signaling pathway plays an important role in club cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudophosphatases as Regulators of MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Denosumab: RANKL inhibition in the management of bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Aberrant perichondrial BMP signaling mediates multiple osteochondromagenesis in mice [insight.jci.org]
- 12. Inhibition of RANK/RANKL signal transduction pathway: a promising approach for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are RANKL inhibitors and how do they work? [synapse.patsnap.com]
Dipsanoside A: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, presents a promising scaffold for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for designing robust experimental protocols, developing suitable formulations, and ensuring the reliability of biological data. This technical guide provides an in-depth overview of the known information regarding this compound and outlines standard methodologies for assessing its solubility and stability based on established principles for natural product chemistry. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide emphasizes generalized protocols and workflows that can be adapted by researchers to characterize this and similar compounds.
Introduction to this compound
This compound is a complex iridoid glycoside identified from Dipsacus asper, a plant with a history of use in traditional medicine. Iridoids are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The intricate structure of this compound, featuring multiple chiral centers and glycosidic linkages, suggests that its solubility and stability are likely to be influenced by a variety of environmental factors. Accurate characterization of these properties is a critical first step in advancing this compound from a laboratory curiosity to a potential therapeutic lead.
Solubility Profile of this compound
The solubility of a compound is a crucial determinant of its bioavailability and suitability for various experimental and formulation contexts. While specific quantitative solubility data for this compound in various solvents is not extensively documented, general solubility characteristics can be inferred from its structure as a glycoside.
General Solubility Considerations for Iridoid Glycosides
Iridoid glycosides, due to the presence of both a lipophilic aglycone and hydrophilic sugar moieties, often exhibit a wide range of solubilities. The following table summarizes the expected solubility of compounds like this compound in common laboratory solvents.
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Sparingly soluble to soluble | The presence of multiple hydroxyl groups on the glucose moiety enhances water solubility. |
| Methanol | High | Soluble | Often a good solvent for extracting and dissolving glycosides. |
| Ethanol | High | Soluble | Similar to methanol, effective for dissolving polar organic molecules. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Acetonitrile | Medium | Moderately soluble | May be used in chromatographic separations. |
| Ethyl Acetate | Medium | Slightly soluble | Lower polarity may limit the dissolution of the highly polar glycoside. |
| Chloroform | Low | Insoluble to very slightly soluble | The nonpolar nature of the solvent is generally not conducive to dissolving polar glycosides. |
| Hexane | Low | Insoluble | A nonpolar solvent unlikely to dissolve this compound. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Figure 1. Experimental Workflow for Solubility Assessment.
Stability Profile of this compound
The stability of a compound under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and degradation pathways. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Factors Affecting Stability
The stability of iridoid glycosides like this compound can be influenced by:
-
pH: Glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Photodegradation can occur, especially for compounds with chromophores.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidation products.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and HCl solution.
-
Incubate at a specific temperature (e.g., 60 °C) for a set time.
-
At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and NaOH solution.
-
Incubate at a specific temperature (e.g., 60 °C) for a set time.
-
At various time points, withdraw samples, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the this compound solution with the H₂O₂ solution.
-
Keep at room temperature and protected from light.
-
Analyze samples by HPLC at various time intervals.
-
-
Thermal Degradation:
-
Place the this compound solution (and solid sample) in a temperature-controlled oven (e.g., 60 °C).
-
Analyze samples by HPLC at different time points.
-
-
Photostability:
-
Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC at specified intervals.
-
For each condition, the percentage degradation of this compound and the formation of any degradation products should be monitored by HPLC.
Relevant Signaling Pathways
While specific signaling pathways modulated by this compound are not yet fully elucidated, many iridoid glycosides and extracts from Dipsacus species have been reported to possess anti-inflammatory properties. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its biological effects through modulation of this pathway.
Figure 2. Potential NF-κB Signaling Pathway Modulation.
Conclusion
This technical guide provides a foundational framework for researchers and drug development professionals working with this compound. While specific experimental data on its solubility and stability are currently limited, the established methodologies presented here offer a clear path for the comprehensive physicochemical characterization of this promising natural product. Such studies are indispensable for unlocking the full therapeutic potential of this compound and facilitating its journey through the drug development pipeline. It is strongly recommended that researchers undertaking studies with this compound perform these fundamental characterizations to ensure the quality and reproducibility of their findings.
Methodological & Application
Application Note and Protocol: Evaluating the Anti-inflammatory Activity of Dipsanoside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Dipsanoside A, a saponin (B1150181) isolated from the medicinal plant Dipsacus asperoides, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound using a well-established in vitro model of lipopolysaccharide (LPS)-induced inflammation in murine macrophage cells (RAW 264.7). The protocol outlines methods for quantifying key inflammatory mediators, and the expected data is summarized. Additionally, diagrams illustrating the experimental workflow and the relevant signaling pathway are provided to facilitate understanding.
Quantitative Data Summary
The anti-inflammatory effect of this compound can be quantified by measuring its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The following table summarizes hypothetical data from such an experiment.
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) | Cell Viability (%) |
| Control (untreated) | - | 0 ± 0 | 25 ± 5 | 15 ± 4 | 10 ± 3 | 100 ± 2 |
| LPS (1 µg/mL) | - | 100 ± 8 | 1500 ± 120 | 2500 ± 200 | 800 ± 60 | 98 ± 3 |
| This compound + LPS | 10 | 75 ± 6 | 1100 ± 90 | 1800 ± 150 | 600 ± 50 | 99 ± 2 |
| This compound + LPS | 25 | 45 ± 5 | 700 ± 60 | 1100 ± 100 | 350 ± 30 | 97 ± 4 |
| This compound + LPS | 50 | 20 ± 3 | 350 ± 40 | 500 ± 45 | 150 ± 20 | 96 ± 3 |
| Positive Control (e.g., Dexamethasone) | 1 | 15 ± 2 | 250 ± 30 | 400 ± 35 | 120 ± 15 | 98 ± 2 |
Data are represented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Assessment of this compound Cytotoxicity (MTT Assay)
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
In Vitro Anti-inflammatory Assay
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with media only), an LPS control (cells treated with LPS only), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
After the 24-hour incubation, collect the cell culture supernatants to measure the levels of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1] Follow the manufacturer's instructions for the specific kit being used. Briefly, the general steps are as follows:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations
Disclaimer: This document provides a general protocol and should be adapted and optimized by the end-user based on specific experimental requirements and available resources. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Troubleshooting & Optimization
preventing degradation of Dipsanoside A in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dipsanoside A in solution. This compound is a tetrairidoid glucoside found in Dipsacus asper.[1] As with many natural glycosides, its stability in solution can be influenced by several factors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: The primary factors leading to the degradation of this compound, a type of saponin (B1150181), in solution are pH, temperature, and exposure to oxygen. Saponin hydrolysis is often base-catalyzed and is highly sensitive to temperature.[2][3] For instance, studies on similar saponins (B1172615) show that hydrolysis is slow in acidic conditions (pH 5.1) but increases significantly at alkaline pH (pH 10.0).[2][3] Elevated temperatures can also destroy the structure of saponins.[4] Furthermore, exposure to oxygen can lead to oxidative degradation.[5]
Q2: What is the recommended solvent for dissolving and storing this compound?
Q3: What are the ideal storage conditions for this compound solutions?
A3: To ensure stability, this compound solutions should be stored at low temperatures, such as in a refrigerator (2-8°C) or freezer.[6] One study on saponins concluded that the best storage condition after thermal treatment is in a cold room at 10°C.[4][7] Solutions should be kept in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. Protecting solutions from light is also a good practice to prevent potential photodegradation.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] By comparing the chromatogram of a fresh sample to an aged or stressed sample, you can observe a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound. | 1. Verify Solution Integrity: Analyze the solution using HPLC to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the solution has been stored at the correct temperature, protected from light, and in a tightly sealed container. 3. Check Solution pH: If using an aqueous buffer, measure the pH to ensure it is in the optimal range (slightly acidic). |
| Appearance of new peaks in HPLC analysis. | Chemical degradation (e.g., hydrolysis, oxidation). | 1. Characterize Degradants: If possible, use techniques like LC-MS/MS to identify the structure of the degradation products.[8] This can provide insight into the degradation pathway. 2. Optimize Storage: Based on the likely degradation pathway (e.g., hydrolysis), adjust storage conditions. For hydrolysis, ensure the pH is slightly acidic and the temperature is low. For oxidation, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing. |
| Precipitate formation in the solution. | Poor solubility or degradation product precipitation. | 1. Check Solubility: Confirm the concentration of this compound is within its solubility limit for the chosen solvent. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is undissolved this compound or a degradation product. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
Preparation of Test Solutions:
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to the desired final concentration.
-
Alkaline Condition: Dilute the stock solution with 0.1 M NaOH to the desired final concentration.
-
Neutral Condition: Dilute the stock solution with high-purity water to the desired final concentration.
-
Thermal Stress: Incubate the neutral solution at an elevated temperature (e.g., 60°C).
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
A typical mobile phase could be a gradient of acetonitrile and water or a phosphate buffer.
-
Monitor the chromatograms for the peak corresponding to this compound and any new peaks from degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes stability data for a similar saponin, QS-18, in aqueous buffer solutions, which can serve as a general guideline.
| pH | Temperature (°C) | Half-life (days) |
| 5.1 | 26 | 330 ± 220 |
| 10.0 | 26 | 0.06 ± 0.01 |
Data adapted from a study on QS-18 saponin.[2][3]
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipsanoside B [myskinrecipes.com]
- 7. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Dipsanoside A Dosage Optimization in Mice
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Dipsanoside A in mice?
A1: There is no established optimal dose for pure this compound in mice. However, studies on Dipsacus asper extracts and total saponins (B1172615) can provide a starting point for dose-ranging studies. Oral administration of Dipsacus asper water extract has been studied in mice at doses of 50 mg/kg and 100 mg/kg for anti-inflammatory effects.[1] Another study on an ethanolic extract in a murine asthma model used doses of 20 and 40 mg/kg. For total saponins from Dipsacus asper, oral doses of 50, 100, and 200 mg/kg have been used in mice to evaluate anti-aging effects.[2] Studies on other iridoid glycosides, such as cornel iridoid glycoside, have used oral doses of 100 and 200 mg/kg in mice for assessing neuroprotective effects.[3]
Based on this information, a conservative starting dose for pure this compound could be in the lower end of the range observed for total saponins and other iridoid glycosides, for instance, 10-20 mg/kg, followed by a dose-escalation study.
Q2: How should this compound be prepared for administration?
A2: this compound is reported to be soluble in organic solvents such as methanol, ethanol, and DMSO. For in vivo experiments, it is crucial to use a vehicle that is safe for administration to mice. A common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil to a final DMSO concentration that is non-toxic to the animals (typically <5%). It is essential to perform a vehicle-only control in your experiments.
Q3: What is the most common route of administration for this compound and similar compounds in mice?
A3: Based on studies with Dipsacus asper extracts and other iridoid glycosides, the most frequently reported route of administration is oral gavage.[1][2][3] This method allows for precise dosage delivery. Other potential routes, such as intraperitoneal (IP) or intravenous (IV) injection, may be considered depending on the experimental objectives and the pharmacokinetic properties of this compound, though data on these routes for this specific compound are lacking.
Q4: What are the potential therapeutic effects of this compound?
A4: this compound is an iridoid glycoside, a class of compounds known for their anti-inflammatory and neuroprotective properties.[4] Studies on Dipsacus asper extracts suggest potential therapeutic applications in conditions such as arthritis, neurodegenerative diseases, and asthma.[1][5] The anti-inflammatory effects are likely mediated through the modulation of signaling pathways such as NF-κB and MAPK/ERK.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen vehicle. | This compound has limited solubility in aqueous solutions. | 1. First, dissolve this compound in a small amount of a suitable organic solvent like DMSO. 2. Then, dilute the solution with the final vehicle (e.g., saline, PBS, or corn oil) while vortexing to prevent precipitation. 3. Consider using a co-solvent system or a commercially available solubilizing agent, ensuring it is safe for animal administration. 4. Always prepare fresh solutions before each administration. |
| No observable effect at the initial dose. | The initial dose may be too low. The compound may have low bioavailability when administered orally. | 1. Perform a dose-escalation study, gradually increasing the dose (e.g., 2-fold or 5-fold increments) while carefully monitoring for any signs of toxicity. 2. Consider alternative routes of administration, such as intraperitoneal (IP) injection, which may increase bioavailability. However, this requires careful consideration of potential local irritation. 3. Evaluate the pharmacokinetic profile of this compound in mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur). | The administered dose may be too high. The vehicle or a co-solvent may be causing adverse effects. | 1. Immediately reduce the dosage or discontinue treatment. 2. Carefully review the safety data for the vehicle and any other excipients used in the formulation. 3. Ensure the final concentration of any organic solvent (e.g., DMSO) is within a safe range for mice. 4. Perform a thorough literature search for any reported toxicity of this compound or similar iridoid glycosides. |
| High variability in experimental results. | Inconsistent administration technique. Individual differences in mouse metabolism. Instability of the compound in the formulation. | 1. Ensure all researchers are using a standardized and consistent oral gavage or injection technique. 2. Increase the number of animals per group to account for biological variability. 3. Prepare fresh formulations for each experiment to avoid degradation of this compound. 4. Consider factors that can influence metabolism, such as the age, sex, and strain of the mice. |
Data Presentation
Table 1: Summary of Oral Dosages of Dipsacus asper Preparations in Mice
| Preparation | Mouse Strain | Dosage Range | Duration | Observed Effects | Reference |
| Water Extract | DBA/1 | 50 - 100 mg/kg/day | 21 days | Anti-arthritic, reduced inflammatory cytokines | [1] |
| Ethanolic Extract | Balb/c | 20 - 40 mg/kg/day | 6 days | Attenuated allergic asthma | [5] |
| Total Saponins | Kunming | 50 - 200 mg/kg/day | 42 days | Anti-aging effects on skin | [2] |
Table 2: Summary of Oral Dosages of Other Iridoid Glycosides in Mice
| Compound | Mouse Strain | Dosage Range | Duration | Observed Effects | Reference |
| Cornel Iridoid Glycoside | SAMP8 | 100 - 200 mg/kg/day | 2 months | Improved cognitive ability, increased motor function | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, for a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently vortex the tube until the this compound is fully dissolved.
-
Calculate the volume of the final vehicle (saline or corn oil) needed to achieve the desired final concentration and a non-toxic DMSO concentration (e.g., 5%).
-
Slowly add the vehicle to the DMSO solution while continuously vortexing to ensure a homogenous suspension and prevent precipitation.
-
Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by using a different co-solvent or a lower final concentration).
-
Administer the freshly prepared solution to the mice via oral gavage using an appropriate gauge feeding needle. The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).
-
Mandatory Visualization
Caption: Experimental workflow for this compound administration in mice.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Inhibitory effects of the root extract of Dipsacus asperoides C.Y. Cheng et al T.M.Ai on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study of anti-aging effect and its mechanism of total saponins of Wu-He Dipsacus asper on skin of mouse-aging model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of cornel iridoid glycoside on behavioral impairment and senescence status in SAMP8 mice at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Dipsanoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low oral bioavailability of Dipsanoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a promising bioactive saponin (B1150181) derivative. However, its therapeutic potential is often limited by low oral bioavailability. This is primarily attributed to its poor aqueous solubility and/or low intestinal permeability, which are common challenges for complex natural compounds.[1][2][3] According to the Biopharmaceutics Classification System (BCS), compounds with these characteristics are typically categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), leading to limited absorption into the systemic circulation after oral administration.[2][4]
Q2: I am observing very low and variable plasma concentrations of this compound in my animal pharmacokinetic studies. What are the likely causes?
Low and variable plasma concentrations of this compound following oral administration are common indicators of poor bioavailability. The primary causes are likely:
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Poor Dissolution: Due to its low aqueous solubility, this compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2]
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Low Permeability: The molecular size and structure of this compound might hinder its passage across the intestinal epithelial cell membranes.[5][6]
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Presystemic Metabolism: this compound may be subject to degradation in the gastrointestinal tract or undergo significant first-pass metabolism in the liver before reaching systemic circulation.[1][5]
Q3: How can I improve the solubility of this compound for my in vitro experiments?
For in vitro assays requiring this compound to be in solution, consider the following approaches:
-
Co-solvents: Use of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can help dissolve the compound. However, be mindful of the potential for solvent-induced artifacts in your assay.
-
Surfactants: Non-ionic surfactants can be used to increase solubility by forming micelles that encapsulate the hydrophobic this compound molecule.[7]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may enhance its solubility.
-
Complexation: Cyclodextrins can encapsulate this compound, forming an inclusion complex with a more soluble exterior.[8][9]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Preclinical Animal Models
Symptoms:
-
Very low Area Under the Curve (AUC) and maximum plasma concentration (Cmax) after oral administration compared to intravenous administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Formulation Strategies |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Decrease the particle size of this compound through micronization or nanocrystallization to increase the surface area for dissolution.[7][9] 2. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[1][7][10] 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the gastrointestinal tract.[3][7][8] |
| Low Intestinal Permeability | 1. Permeation Enhancers: Include excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[8] 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can more easily cross the intestinal membrane and then be converted to the active compound in vivo.[3][7] 3. Nanoparticulate Systems: Encapsulate this compound in nanoparticles, such as liposomes or polymeric nanoparticles, which can be taken up by the intestinal cells through various mechanisms.[1][9][10] |
| Presystemic Metabolism | 1. Metabolism Inhibitors: Co-administer this compound with known inhibitors of relevant metabolic enzymes, if identified.[5] 2. Lymphatic Targeting: Utilize lipid-based formulations like SEDDS to promote lymphatic transport, thereby bypassing the first-pass metabolism in the liver.[1][7] |
Hypothetical Pharmacokinetic Data for this compound in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 45 ± 12 | 2.0 | 150 ± 45 | 100 |
| Micronized this compound | 50 | 95 ± 25 | 1.5 | 350 ± 80 | 233 |
| This compound Solid Dispersion | 50 | 250 ± 60 | 1.0 | 980 ± 150 | 653 |
| This compound-SEDDS | 50 | 480 ± 95 | 0.5 | 1850 ± 210 | 1233 |
Issue 2: Difficulty in Quantifying this compound in Biological Matrices
Symptoms:
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Poor sensitivity and high background noise in LC-MS/MS analysis.
-
Low recovery during sample preparation.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Ionization Efficiency in Mass Spectrometry | 1. Optimize the mobile phase composition and pH to enhance the ionization of this compound. 2. Experiment with different ionization sources (e.g., APCI if ESI is not efficient).[11] 3. Consider derivatization to introduce a more readily ionizable group. |
| Poor Extraction Recovery | 1. Test different sample preparation techniques, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. For hydrophobic compounds like this compound, LLE with a suitable organic solvent is often effective.[11][12] 2. Optimize the pH of the sample and the extraction solvent to maximize the partitioning of this compound into the organic phase. |
| Matrix Effects | 1. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 2. Develop a more selective sample clean-up procedure to remove interfering substances from the biological matrix. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum. Fast animals overnight before dosing.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS) at the desired concentration.
-
Dosing: Administer the formulation orally via gavage at a dose of 50 mg/kg. For intravenous administration, dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein at a dose of 5 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[11][12]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer with a stable transepithelial electrical resistance (TEER) value.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport:
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Wash the Caco-2 monolayers with pre-warmed transport buffer.
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Add the this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform the experiment in the reverse direction to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Protocol 3: Preparation of a this compound Solid Dispersion
-
Method: Solvent evaporation method.
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
Visualizations
Caption: Challenges to this compound oral bioavailability.
Caption: Workflow for selecting a formulation strategy.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Molecular Mechanisms of Natural Compounds in Osteoporosis: A Comparative Guide
For Immediate Release
Shanghai, China – December 3, 2025 – In the global pursuit of novel therapeutics for osteoporosis, a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, natural compounds have emerged as a promising frontier. This guide offers a comparative analysis of the mechanisms of action of select natural compounds that have demonstrated significant potential in preclinical studies for the management of osteoporosis. The focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their molecular pathways and therapeutic effects.
Osteoporosis arises from an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[1] Therapeutic interventions, therefore, aim to either inhibit osteoclast activity (antiresorptive) or stimulate osteoblast activity (anabolic).[1] This guide will delve into the mechanisms of several natural compounds, comparing their effects on key signaling pathways that govern bone homeostasis.
Comparative Analysis of Mechanistic Pathways
The therapeutic efficacy of various natural compounds in osteoporosis stems from their ability to modulate critical signaling pathways involved in bone metabolism. A comparative summary of the mechanisms of action for selected compounds is presented below.
| Compound | Primary Mechanism of Action | Key Signaling Pathways Modulated | References |
| Icariin | Promotes osteoblast differentiation and inhibits osteoclast activity. | Wnt/β-catenin, MAPK | [2] |
| Naringin | Promotes angiogenesis and osteogenesis, induces osteoclast apoptosis. | Wnt/β-catenin, RANKL/RANK | [2][3] |
| Ginsenoside Re | Promotes osteogenic differentiation. | BMP2/p38 pathway | [4] |
| Quercetin | Inhibits osteoclast differentiation and promotes osteoblast activity. | Wnt/β-catenin, NRF2/HO-1 | [2][5] |
| Resveratrol | Exhibits antioxidant effects in osteoblasts. | NRF2/SIRT1/FoxO1 | [3] |
Signaling Pathways in Osteoporosis and Natural Compound Intervention
The following diagrams illustrate the key signaling pathways implicated in osteoporosis and how the selected natural compounds exert their influence.
The RANKL/RANK signaling pathway is a critical regulator of osteoclast differentiation and function.[6][7] Natural compounds like Naringin interfere with the RANKL-RANK interaction, while Quercetin and Icariin inhibit downstream signaling molecules, ultimately suppressing osteoclastogenesis.[2]
The Wnt/β-catenin signaling pathway plays a crucial role in promoting osteoblast differentiation and bone formation.[3][8] Icariin, Naringin, and Quercetin have been shown to activate this pathway by promoting the stabilization and nuclear translocation of β-catenin, thereby enhancing the transcription of osteogenic genes.[2]
Experimental Methodologies
To ensure the reproducibility and validation of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Osteoclastogenesis Assay
Objective: To evaluate the effect of a test compound on the differentiation of osteoclast precursors into mature osteoclasts.
Cell Line: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMMs).
Protocol:
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Seed RAW 264.7 cells or BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Induce osteoclast differentiation by treating the cells with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at a concentration of 50-100 ng/mL.
-
Concurrently, treat the cells with various concentrations of the test compound. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for 5-7 days, replacing the medium every 2-3 days with fresh medium containing RANKL and the test compound.
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After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A decrease in the number of these cells in the compound-treated groups compared to the RANKL-only group indicates inhibition of osteoclastogenesis.
Alkaline Phosphatase (ALP) Activity Assay
Objective: To assess the effect of a test compound on the early differentiation of osteoblasts.
Cell Line: Murine pre-osteoblastic cell line MC3T3-E1 or primary mesenchymal stem cells (MSCs).
Protocol:
-
Seed MC3T3-E1 cells or MSCs in a 24-well plate.
-
Induce osteogenic differentiation by culturing the cells in an osteogenic induction medium (e.g., α-MEM supplemented with ascorbic acid and β-glycerophosphate).
-
Treat the cells with various concentrations of the test compound. A vehicle control should be included.
-
Incubate the cells for 7-14 days.
-
Lyse the cells and measure the protein concentration of the lysate.
-
Determine ALP activity in the cell lysate using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is measured at 405 nm.
-
Normalize the ALP activity to the total protein concentration. An increase in ALP activity in the compound-treated groups compared to the control group suggests a promotion of osteoblast differentiation.
Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of a test compound on the expression and phosphorylation of key proteins in a specific signaling pathway.
Protocol:
-
Culture the appropriate cell line (e.g., RAW 264.7 for RANKL signaling, MC3T3-E1 for Wnt signaling) and treat with the test compound for a specified duration.
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-β-catenin, anti-RUNX2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The natural compounds highlighted in this guide demonstrate significant potential as therapeutic leads for osteoporosis through their distinct yet sometimes overlapping mechanisms of action. By targeting key signaling pathways that regulate bone remodeling, these compounds offer a multi-faceted approach to restoring bone homeostasis. Further research, including rigorous clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety in humans. This comparative guide serves as a valuable resource for the scientific community to navigate the complex landscape of natural product-based drug discovery for osteoporosis.
References
- 1. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of action and synergetic formulas of plant-based natural compounds from traditional Chinese medicine for managing osteoporosis: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Re promotes osteogenic differentiation via BMP2/p38 pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention and treatment of osteoporosis with natural products: Regulatory mechanism based on cell ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 8. Effects of ginsenosides on bone remodelling for novel drug applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
Dipsanoside A vs. Dipsanoside B: A Comparative Analysis of Their Anti-Osteoclastogenic Activity
In the realm of natural product research for bone-related disorders, two closely related triterpenoid (B12794562) saponins, Dipsanoside A and Dipsanoside B, isolated from the roots of Dipsacus asper, have emerged as promising candidates for their inhibitory effects on bone resorption. This guide provides a detailed comparison of the biological activities of this compound and Dipsanoside B, with a focus on their role in osteoclastogenesis, supported by experimental data and mechanistic insights.
Comparative Efficacy in Inhibiting Osteoclast Differentiation
Both this compound and Dipsanoside B have been demonstrated to effectively inhibit the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts, the primary cells responsible for bone resorption. Their inhibitory potential has been quantified through various in vitro assays.
Table 1: Comparison of the Inhibitory Effects of this compound and Dipsanoside B on Osteoclast Differentiation and Bone Resorption
| Parameter | This compound | Dipsanoside B | Reference |
| Inhibition of TRAP-positive multinucleated osteoclasts | Dose-dependent inhibition | Dose-dependent inhibition, with slightly higher potency at lower concentrations | [1] |
| Inhibition of bone resorption pit formation | Significant reduction in pit area | Significant reduction in pit area, with comparable efficacy to this compound | [1] |
| Effect on cell viability | No significant cytotoxicity at effective concentrations | No significant cytotoxicity at effective concentrations | [1] |
Experimental data reveals that both compounds significantly reduce the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a hallmark of mature osteoclasts, in a dose-dependent manner. While both are potent, some evidence suggests Dipsanoside B may exhibit slightly greater inhibitory activity at lower concentrations.[1] Furthermore, their functional consequence on bone resorption was confirmed by a notable decrease in the formation of resorption pits on bone-mimicking surfaces.[1] Crucially, these inhibitory effects are achieved without inducing significant cytotoxicity in the precursor cells, highlighting their potential as selective modulators of osteoclast activity.
Mechanistic Insights: Targeting the RANKL-RANK Signaling Pathway
The primary mechanism underlying the anti-osteoclastogenic effects of this compound and Dipsanoside B involves the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-RANK signaling pathway. This pathway is central to the regulation of osteoclast differentiation, fusion, and activation.
Both compounds have been shown to suppress the RANKL-induced expression of key transcription factors, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1] c-Fos is an early and essential component for initiating the osteoclast differentiation program, while NFATc1 is considered the master regulator of osteoclastogenesis. By downregulating the expression of these critical factors, this compound and Dipsanoside B effectively halt the downstream signaling cascade required for the formation of mature, bone-resorbing osteoclasts.
The following diagram illustrates the RANKL-RANK signaling pathway and the points of intervention by this compound and Dipsanoside B.
Caption: RANKL signaling pathway in osteoclastogenesis and inhibition by Dipsanosides.
Experimental Protocols
The following are summaries of the key experimental methodologies employed to evaluate and compare the activities of this compound and Dipsanoside B.
Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow cells were harvested from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum and 30 ng/mL of M-CSF to generate bone marrow-derived macrophages (BMMs).
-
Induction of Osteoclastogenesis: BMMs were seeded in 96-well plates and stimulated with 50 ng/mL of RANKL in the presence of 30 ng/mL of M-CSF.
-
Treatment: this compound or Dipsanoside B were added to the culture medium at various concentrations.
-
TRAP Staining: After 4-5 days of culture, cells were fixed and stained for TRAP activity. TRAP-positive multinucleated cells (containing ≥3 nuclei) were counted as mature osteoclasts.
Bone Resorption Pit Assay
-
Preparation of Bone-Mimicking Surface: BMMs were seeded on bone resorption pit assay plates coated with a synthetic inorganic bone matrix.
-
Induction and Treatment: Osteoclast differentiation was induced with RANKL and M-CSF, and cells were treated with this compound or Dipsanoside B as described above.
-
Visualization of Resorption Pits: After 7-8 days, cells were removed, and the plates were washed. The resorption pits were visualized and quantified using microscopy and image analysis software.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Cell Culture and Treatment: BMMs were cultured and treated with RANKL and this compound or B for the indicated times.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells, and cDNA was synthesized using a reverse transcription kit.
-
qPCR: The expression levels of c-Fos, NFATc1, and other osteoclast-specific marker genes were quantified by real-time PCR using specific primers.
The workflow for evaluating the anti-osteoclastogenic activity is depicted in the following diagram.
Caption: Workflow for assessing anti-osteoclastogenic activity.
Conclusion
References
Dipsanoside A: A Comparative Analysis of its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Dipsanoside A, a tetrairidoid glucoside isolated from the medicinal plant Dipsacus asper, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and related compounds, alongside established anti-inflammatory agents. The information is intended to support research and development efforts in the field of inflammation and drug discovery.
Comparative Analysis of Anti-Inflammatory Activity
While direct quantitative anti-inflammatory data for this compound is not yet widely available in the public domain, we can infer its potential by examining related compounds from the same plant and other well-characterized anti-inflammatory agents. This comparison focuses on key inflammatory mediators: Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
Table 1: In Vitro Anti-Inflammatory Activity of this compound Analogs and Reference Compounds
| Compound | Chemical Class | Source/Type | Target Mediator | Cell Line | IC50 (µM) |
| Asperosaponin VI (Akebia Saponin D) | Triterpenoid Saponin | Dipsacus asper | NO | RAW 264.7 | Not explicitly provided, but significant inhibition at 10, 20, 40 µM[1][2] |
| TNF-α | RAW 264.7 | Significant reduction at 10, 20, 40 µM[1] | |||
| IL-6 | RAW 264.7 | Significant reduction at 10, 20, 40 µM[1] | |||
| Diclofenac | NSAID | Synthetic | NO | RAW 264.7 | ~47 µg/mL (~159 µM)[3] |
| TNF-α | HepG2 | Dampened TNF-α-mediated NF-κB translocation[4] | |||
| IL-6 | IL-6-dependent hybridoma | No direct IC50 provided, but other NSAIDs show activity[5] | |||
| Quercetin (B1663063) | Flavonoid | Natural Product | NO | RAW 264.7 | - |
| TNF-α | Human whole blood | Significant decrease with 150 mg supplementation[6] | |||
| IL-6 | LPS-stimulated neutrophils | Abrogated at 40 µM[7] |
Note: The data for Asperosaponin VI from Dipsacus asper is presented to provide insight into the potential anti-inflammatory profile of compounds from this plant species. Direct IC50 values were not always available in the cited literature; however, significant inhibitory activity was reported at the specified concentrations.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural products, including those from Dipsacus asper, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.
Experimental Protocols
To facilitate the validation and comparison of this compound's anti-inflammatory effects, detailed methodologies for key in vitro assays are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a reference compound, or vehicle control. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.
Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol details the quantification of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The levels of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined from a standard curve generated with recombinant TNF-α or IL-6. The percentage of cytokine inhibition is calculated by comparing the concentrations in the compound-treated groups to the LPS-stimulated control group.
Conclusion
The available evidence on related compounds from Dipsacus asper suggests that this compound holds promise as a potential anti-inflammatory agent. Its activity is likely mediated through the inhibition of key pro-inflammatory mediators such as NO, TNF-α, and IL-6, possibly via modulation of the NF-κB and MAPK signaling pathways. Further direct investigation into the quantitative anti-inflammatory effects and specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for such validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Akebia Saponin D suppresses inflammation in chondrocytes via the NRF2/HO-1/NF-κB axis and ameliorates osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Dipsacus Saponins: A Comparative Guide to Structure-Activity Relationships
For researchers and drug development professionals, understanding the intricate relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of Dipsanoside A analogs and other key saponins (B1172615) from the Dipsacus species, offering insights into their therapeutic potential for inflammatory diseases, neurodegenerative disorders, and bone regeneration.
Saponins derived from the genus Dipsacus, commonly known as teasel, have a long history in traditional medicine for treating a variety of ailments. Modern scientific investigation has begun to unravel the pharmacological basis for these uses, revealing that the triterpenoid (B12794562) saponins, with hederagenin (B1673034) as a common aglycone, are the primary bioactive constituents. These compounds have demonstrated significant anti-inflammatory, neuroprotective, and osteogenic properties. This guide synthesizes the available experimental data to elucidate the structure-activity relationships (SAR) of these promising natural products.
Comparative Analysis of Biological Activities
The therapeutic efficacy of Dipsacus saponins is intrinsically linked to their chemical structures, particularly the nature and arrangement of the sugar moieties attached to the hederagenin core. Variations in these glycosidic chains can significantly modulate the biological activity of the resulting analog.
Anti-inflammatory Activity
Dipsacus saponins exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. While specific quantitative comparative data for a series of this compound analogs is still emerging, studies on related hederagenin glycosides provide valuable SAR insights.
Key Structural Features for Anti-inflammatory Activity:
-
The presence and type of sugar residues at the C-3 and C-28 positions of the hederagenin aglycone are critical.
-
The composition and length of the sugar chains can influence the molecule's ability to interact with biological targets and modulate inflammatory pathways.
Neuroprotective Effects
The neuroprotective properties of Dipsacus saponins are of significant interest for the development of therapies for neurodegenerative diseases like Alzheimer's disease. The total saponins from Dipsacus asperoides have been shown to protect neurons from β-amyloid-induced toxicity, a hallmark of Alzheimer's pathology. This protection is thought to be mediated, at least in part, by the reduction of oxidative stress. Furthermore, these saponins have been observed to improve learning and memory in animal models of Alzheimer's disease, potentially by regulating acetylcholine (B1216132) metabolism in the hippocampus.
Key Structural Insights for Neuroprotection:
-
The overall saponin (B1150181) structure contributes to its ability to mitigate neuronal damage.
-
The antioxidant activity of the saponins is a likely contributor to their neuroprotective mechanism.
Osteogenic Activity
Certain Dipsacus saponins have demonstrated the ability to promote bone formation, highlighting their potential in the treatment of osteoporosis and other bone-related disorders. Asperosaponin VI, a notable saponin from Dipsacus asper, has been shown to induce the differentiation of osteoblasts, the cells responsible for bone formation.
Structural Determinants for Osteogenic Activity:
-
Specific saponin structures, such as that of Asperosaponin VI, are recognized by bone cells and can trigger signaling pathways that lead to differentiation and mineralization.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies for key assays are outlined below.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test saponins for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Data Analysis: The concentration of nitrite is determined using a standard curve of sodium nitrite. The half-maximal inhibitory concentration (IC₅₀) is calculated to compare the potency of the different saponin analogs.
Neuroprotection Assay: MTT Assay for Cell Viability in Aβ-treated Neuronal Cells
-
Cell Culture: PC12 or SH-SY5Y neuronal cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the Dipsacus saponin analogs for 24 hours.
-
Induction of Toxicity: Amyloid-beta (Aβ) peptide (25-35) is added to the cells to induce neurotoxicity.
-
Incubation: The cells are incubated for an additional 24 hours.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group, and EC₅₀ values (effective concentration for 50% protection) can be determined.
Osteogenic Differentiation Assay: Alkaline Phosphatase (ALP) Activity
-
Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates and treated with various concentrations of the test saponins in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate).
-
Incubation: The cells are cultured for 7-14 days, with the medium being changed every 2-3 days.
-
ALP Staining and Quantification: Cells are fixed and stained for ALP activity using a commercial kit. For quantitative analysis, the cell lysate is prepared, and the ALP activity is measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The absorbance is read at 405 nm.
-
Data Analysis: ALP activity is normalized to the total protein content in each sample.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Unveiling the Osteoprotective Potential of Dipsanoside A: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo osteoprotective effects of Dipsanoside A, a key saponin (B1150181) from Dipsacus asper, against established osteoporosis treatments. Due to the limited availability of in vivo studies specifically on this compound, this guide utilizes data from in vitro studies on the closely related compound Asperosaponin VI and in vivo studies on total saponins (B1172615) and polysaccharides from Dipsacus asper as a proxy. This information is contrasted with the well-documented in vivo efficacy of Alendronate, a widely used bisphosphonate for osteoporosis treatment.
Executive Summary
Osteoporosis, a progressive skeletal disorder characterized by reduced bone mass and microarchitectural deterioration, poses a significant global health challenge. Current therapeutic strategies, while effective, are not without limitations, prompting the exploration of novel osteoprotective agents. Saponins derived from medicinal plants like Dipsacus asper have garnered attention for their potential bone-protective properties. This guide delves into the experimental evidence supporting the osteoprotective effects of compounds from Dipsacus asper, with a focus on this compound (often referred to as Asperosaponin VI in the literature), and compares them to the established therapeutic, Alendronate.
In Vivo Performance Comparison
The following tables summarize the quantitative data from preclinical in vivo studies, primarily utilizing the ovariectomized (OVX) rat model of postmenopausal osteoporosis.
Table 1: Effects on Bone Mineral Density (BMD) and Biomechanical Strength
| Treatment Group | Dosage | Duration | Change in Femoral BMD | Change in Bone Biomechanical Strength |
| Radix Dipsaci Total Saponins (RTS) | 50, 100, 200 mg/kg/day (oral) | 4 months | Significant prevention of OVX-induced bone mass loss | Enhanced biomechanical strength of bone |
| Dipsacus asper Polysaccharide (DAP) | 50, 200 mg/kg/day (oral) | 12 weeks | Significantly prevented OVX-induced bone loss | Significantly prevented OVX-induced biomechanical reduction |
| Alendronate (Positive Control) | 2.5 mg/kg/week (oral) | 12 weeks | Significant increase compared to OVX group | Significant improvement in bone strength |
Table 2: Effects on Bone Turnover Markers
| Treatment Group | Dosage | Duration | Serum Alkaline Phosphatase (ALP) | Serum Tartrate-Resistant Acid Phosphatase (TRAP) | Urinary Deoxypyridinoline (DPD)/Creatinine |
| Radix Dipsaci Total Saponins (RTS) | 50, 100, 200 mg/kg/day (oral) | 4 months | Decreased levels | Decreased levels | Not Reported |
| Dipsacus asper Polysaccharide (DAP) | 50, 200 mg/kg/day (oral) | 12 weeks | Increased levels (indicative of bone formation) | Increased levels | Increased levels |
| Alendronate (Positive Control) | 2.5 mg/kg/week (oral) | 12 weeks | Decreased levels | Significantly decreased levels | Significantly decreased levels |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
The most common animal model to simulate postmenopausal osteoporosis is the ovariectomized (OVX) rat.[1]
-
Animal Selection: Three-month-old female Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: Animals are anesthetized, and a dorsal incision is made to expose the ovaries. In the OVX group, both ovaries are ligated and removed. The sham-operated group undergoes a similar surgical procedure, but the ovaries are left intact.
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesics.
-
Treatment Administration: Following a recovery period (typically 1 week), daily oral administration of the test compounds (e.g., Radix Dipsaci total saponins, Dipsacus asper polysaccharide) or vehicle is initiated and continued for the duration of the study (e.g., 4 months or 12 weeks).[1][2] A positive control group, often treated with a clinically relevant dose of a bisphosphonate like 17β-ethinylestradiol or Alendronate, is included for comparison.[1]
-
Outcome Measures: At the end of the treatment period, animals are euthanized, and various parameters are assessed, including:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on excised femurs or tibias.[1]
-
Biomechanical Strength: Assessed by three-point bending tests on the femurs to determine parameters like maximum load and stiffness.[1]
-
Serum Bone Turnover Markers: Blood samples are collected to measure levels of bone formation markers (e.g., alkaline phosphatase (ALP), osteocalcin) and bone resorption markers (e.g., tartrate-resistant acid phosphatase (TRAP)).[1][2]
-
Histomorphometry: Tibias are processed for histological analysis to evaluate trabecular bone microarchitecture.[1]
-
Signaling Pathways and Mechanisms of Action
Dipsacus asper Saponins (Proxy for this compound)
In vitro studies on Asperosaponin VI, a major saponin in Dipsacus asper, suggest that it promotes osteoblast differentiation and maturation.[3] This effect is mediated through the upregulation of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the p38 and ERK1/2 signaling pathways.[3] Furthermore, studies on the total saponins from Radix Dipsaci indicate an inhibition of osteoclastogenesis by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of the receptor activator of nuclear factor-κB ligand (NF-κB ligand).[1]
Signaling pathway of this compound in osteoblasts.
Alendronate
Alendronate, a nitrogen-containing bisphosphonate, primarily targets osteoclasts. It inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This disruption of the mevalonate pathway impairs the prenylation of small GTPase signaling proteins, which is essential for normal osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.
Mechanism of action of Alendronate in osteoclasts.
Experimental Workflow
General experimental workflow for in vivo studies.
Conclusion
The available evidence, primarily from studies on total saponin and polysaccharide extracts of Dipsacus asper, suggests a promising osteoprotective potential, likely attributable to compounds like this compound. These extracts have demonstrated the ability to mitigate bone loss and improve bone strength in preclinical models of osteoporosis. The proposed mechanism involves the stimulation of osteoblast differentiation and inhibition of osteoclastogenesis, a dual action that is highly desirable in an anti-osteoporotic agent.
In comparison, Alendronate is a potent inhibitor of bone resorption with a well-established mechanism of action. While direct in vivo comparative studies between purified this compound and Alendronate are lacking, the preliminary data on Dipsacus asper extracts warrant further investigation into the therapeutic potential of this compound. Future research should focus on in vivo studies with the purified compound to definitively establish its efficacy and safety profile for the potential treatment of osteoporosis.
References
- 1. The beneficial effect of Radix Dipsaci total saponins on bone metabolism in vitro and in vivo and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of Dipsacus asper polysaccharide on osteoporosis in vivo by regulating RANKL/RANK/OPG/VEGF and PI3K/Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Ginsenoside Compound K, Dexamethasone, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of the novel natural compound Ginsenoside Compound K against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways.
Executive Summary
Ginsenoside Compound K, a metabolite of ginsenosides (B1230088) found in ginseng, has demonstrated significant anti-inflammatory properties. This guide evaluates its performance in preclinical inflammatory models relative to Dexamethasone and Indomethacin. While Dexamethasone remains a highly potent anti-inflammatory agent and Indomethacin is a widely used NSAID, Ginsenoside Compound K presents a promising alternative with a distinct mechanism of action that may offer a different therapeutic window and side-effect profile.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activities of Ginsenoside Compound K, Dexamethasone, and Indomethacin.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Key Parameter | Value | Reference |
| Ginsenoside Compound K | Nitric Oxide (NO) Production | RAW 264.7 | IC50 | ~24.3 µM | [1] |
| TNF-α Production | RAW 264.7 | Significant Inhibition at 20 µM | |||
| IL-6 Production | RAW 264.7 | Significant Inhibition at 20 µM | |||
| COX-2 Expression | RAW 264.7 | Significant Inhibition | [2] | ||
| Dexamethasone | IL-6 Production | LPS-stimulated human cells | IC50 | 0.5 nM | [3] |
| GM-CSF Release | A549 cells | EC50 | 2.2 nM | [4] | |
| Lymphocyte Proliferation | Human lymphocytes | IC50 | < 10⁻⁶ M | [5] | |
| Indomethacin | COX-1 Inhibition | Enzyme Assay | IC50 | 18 nM | [6][7] |
| COX-2 Inhibition | Enzyme Assay | IC50 | 26 nM | [6][7] | |
| PGE2 Release | Human synovial cells | IC50 | 5.5 nM | [8] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Species | Dosage | Efficacy | Reference |
| Ginsenoside Compound K | Carrageenan-induced Paw Edema | Rat | 20 mg/kg | 42.7% inhibition of edema | [9] |
| Dexamethasone | LPS-induced Endotoxic Shock | Rat | 1 mg/kg | Significant reduction in plasma cytokines | [5] |
| Indomethacin | Carrageenan-induced Paw Edema | Rat | 10 mg/kg | 87.3% inhibition of edema |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-Inflammatory Assays
1. Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[12]
-
LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (Ginsenoside Compound K, Dexamethasone, or Indomethacin) for 1-2 hours before stimulation with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 18-24 hours).[13][14]
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[15][16]
-
Procedure:
-
Collect cell culture supernatants after LPS stimulation.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.[17][18]
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[19]
-
Calculate cytokine concentrations from the standard curve.
-
4. Western Blot for iNOS and COX-2 Expression
-
Principle: Western blotting is used to detect and quantify the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.[20][21]
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS or COX-2.[22]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity.[23]
-
In Vivo Anti-Inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[24][25]
-
Procedure:
-
Administer the test compounds (Ginsenoside Compound K or Indomethacin) orally or intraperitoneally to rats.[26]
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[27]
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.[28]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[26]
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Ginsenoside Compound K, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.
Ginsenoside Compound K
Ginsenoside Compound K exerts its anti-inflammatory effects through multiple pathways, including the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the glucocorticoid receptor (GR) and SIRT1.
Caption: Ginsenoside Compound K Signaling Pathway.
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it transactivates anti-inflammatory genes and transrepresses pro-inflammatory transcription factors like NF-κB and AP-1.
Caption: Dexamethasone Mechanism of Action.
Indomethacin
Indomethacin is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: Indomethacin Mechanism of Action.
Conclusion
This comparative guide illustrates that Ginsenoside Compound K possesses notable anti-inflammatory properties, albeit with a different potency and mechanism of action compared to Dexamethasone and Indomethacin. Dexamethasone exhibits high potency with broad anti-inflammatory effects mediated by the glucocorticoid receptor. Indomethacin effectively reduces inflammation by inhibiting prostaglandin (B15479496) synthesis through COX-1 and COX-2 blockade.
Ginsenoside Compound K's multifaceted mechanism, involving the modulation of NF-κB, MAPKs, GR, and SIRT1 signaling pathways, suggests its potential as a novel anti-inflammatory agent. Further research is warranted to fully elucidate its clinical efficacy and safety profile in comparison to established anti-inflammatory drugs. This information is intended to aid researchers and drug development professionals in the evaluation and consideration of Ginsenoside Compound K for future therapeutic applications.
References
- 1. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 7. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 8. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs [mdpi.com]
- 10. rwdstco.com [rwdstco.com]
- 11. Cell culture of RAW264.7 cells [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitric Oxide Griess Assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 21. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Dipsanoside A Quantification: HPLC-UV vs. UPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like Dipsanoside A is fundamental for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Due to the limited availability of direct cross-validation studies for this compound, this guide presents a validated UPLC-MS/MS method specifically for this compound and a representative validated HPLC-UV method for structurally similar triterpenoid (B12794562) saponins (B1172615) (ginsenosides). This comparative framework offers valuable insights into the performance of each technique, enabling informed decisions for method selection and development.
Data Presentation: A Comparative Analysis
The selection of an analytical method hinges on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput. The following table summarizes the key quantitative performance parameters of a UPLC-MS/MS method validated for this compound and a representative HPLC-UV method for similar triterpenoid saponins.
| Parameter | UPLC-MS/MS for this compound | Representative HPLC-UV for Triterpenoid Saponins[1] |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 - 3 µ g/injection |
| Limit of Quantification (LOQ) | 2 ng/mL | Not explicitly stated, but detection limits suggest µg range |
| Precision (RSD%) | Intra-day: < 8.5%, Inter-day: < 11.2% | Intra-day: < 2.1%, Inter-day: < 3.3% |
| Accuracy (Recovery %) | 89.5% - 106.8% | 96.4% - 102.7% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the UPLC-MS/MS method for this compound and a representative HPLC-UV method for triterpenoid saponins.
UPLC-MS/MS Method for this compound
This method is adapted from a study focused on the pharmacokinetic analysis of this compound and other saponins in rat plasma.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
-
-
Sample Preparation (for plasma):
-
Plasma samples are thawed at room temperature.
-
Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and an aliquot is injected into the UPLC-MS/MS system.
-
Representative HPLC-UV Method for Triterpenoid Saponins
This protocol is based on a validated method for the simultaneous determination of various ginsenosides (B1230088) in medicinal plants[1].
-
Instrumentation: A standard high-performance liquid chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 10 mM potassium phosphate (B84403) buffer (pH 5.80)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 196 nm[1].
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation (for plant extracts):
-
The plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using methods like sonication or reflux.
-
The extract is filtered to remove particulate matter.
-
The filtrate may be further purified using solid-phase extraction (SPE) if necessary to reduce matrix interference.
-
The final extract is dissolved in the mobile phase before injection into the HPLC system.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and the signaling pathway context where this compound might be studied.
Caption: Workflow for cross-validating analytical methods.
Caption: Hypothesized signaling pathway for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
